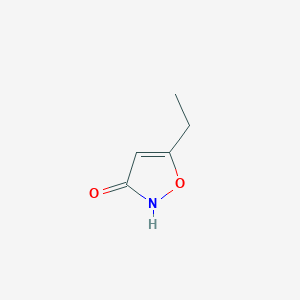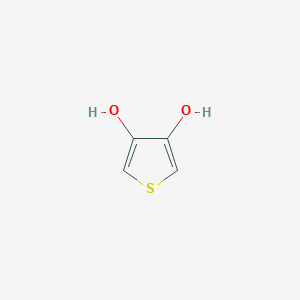
噻吩-3,4-二醇
描述
Thiophene-3,4-diol is a derivative of Thiophene, which is the simplest sulfur-containing aromatic compound . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Thiophene-3,4-diol has been theoretically investigated based on the methods of density functional theory and time-dependent density functional theory .Chemical Reactions Analysis
The unusual emission spectrum of 2,5-bis (benzoxazol-2-yl)thiophene-3,4-diol is due to the presence of two excited-state intramolecular proton transfer (ESIPT) sites that give rise to three non-equivalent tautomers .Physical And Chemical Properties Analysis
Thiophene closely resembles benzene in its chemical and physical properties . More specific physical and chemical properties of Thiophene-3,4-diol could not be found in the available resources.科学研究应用
有机半导体衍生物的合成: 噻吩衍生物,如 3,4-乙撑二噻吩 (EDTT),被合成用于制造共轭共聚物,这对于有机半导体的发展至关重要 (Al-jumaili & Woodward, 2017).
共聚物中的电致变色特性: 基于噻吩衍生物的共聚物表现出显着的电致变色特性,可用于智能窗户和显示器等应用中 (Ouyang 等人,2011).
化学合成中的多功能构建块: 3,4-双(三甲基甲硅烷基)噻吩等化合物可用作构建各种噻吩衍生物的多功能构建块,突出了噻吩化学的适应性 (Ye & Wong, 1997).
用于电子产品的表面积大聚合物: 具有高表面积的噻吩衍生共轭微孔聚合物,表明在有机电子或光电子等领域具有潜在应用 (Jiang 等人,2010).
生物活性和药物潜力: 取代的噻吩表现出广泛的生物活性,使其成为药物应用的候选者 (Nagaraju 等人,2018).
透明导电聚合物: 噻吩衍生物用于生产新型透明导电聚合物,这对于电子产品中的应用至关重要 (Bolognesi 等人,1988).
抗菌应用: 已证明噻吩衍生物具有抗菌特性,表明在医疗保健和卫生方面的潜在用途 (Kheder & Mabkhot, 2012).
锂离子电池中的功能性添加剂: 噻吩衍生物被研究作为新型功能性添加剂,以提高锂离子电池的性能,突出了它们在储能技术中的作用 (Xia 等人,2015).
作用机制
Mode of Action
The mode of action of Thiophene-3,4-diol involves an excited-state double-proton transfer mechanism . This process is facilitated by the strengthening of the intramolecular hydrogen bond in the first excited state . The frontier molecular orbitals analysis illustrates that the nature of the hydrogen bond enhancement lies in the charge redistribution upon photo-excitation .
Biochemical Pathways
It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Result of Action
The compound’s excited-state double-proton transfer mechanism has been theoretically investigated .
安全和危害
生化分析
Biochemical Properties
Thiophene-3,4-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with monooxygenase and dioxygenase enzymes, which catalyze its oxidative dearomatization. These interactions result in the formation of sulfoxide and epoxide metabolites, which are crucial for the compound’s biochemical activity . Additionally, thiophene-3,4-diol can undergo cis-dihydroxylation, further contributing to its biochemical versatility.
Cellular Effects
Thiophene-3,4-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of voltage-gated sodium channels, which play a critical role in cellular signaling . The compound’s impact on gene expression is mediated through its interactions with specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, thiophene-3,4-diol can modulate cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, thiophene-3,4-diol exerts its effects through several mechanisms. One notable mechanism involves the excited-state intramolecular proton transfer (ESIPT) process, which is facilitated by the compound’s hydrogen bonding interactions . This process leads to the formation of different tautomers, each with distinct biochemical properties. Additionally, thiophene-3,4-diol can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiophene-3,4-diol have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that thiophene-3,4-diol can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of thiophene-3,4-diol vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial pharmacological effects, such as anti-inflammatory and antimicrobial activities . At higher doses, thiophene-3,4-diol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the compound’s impact on cellular homeostasis.
Metabolic Pathways
Thiophene-3,4-diol is involved in several metabolic pathways, primarily through its interactions with monooxygenase and dioxygenase enzymes . These enzymes catalyze the oxidative metabolism of thiophene-3,4-diol, leading to the formation of various metabolites, including sulfoxides, epoxides, and dihydrodiols. These metabolites can further participate in downstream biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, thiophene-3,4-diol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of thiophene-3,4-diol is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
Thiophene-3,4-diol exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This localization allows thiophene-3,4-diol to interact with organelle-specific enzymes and proteins, thereby modulating their activity and contributing to the compound’s overall biochemical effects.
属性
IUPAC Name |
thiophene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433068 | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-59-8 | |
| Record name | 3,4-Thiophenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the emission spectrum of BBTP so unique?
A: BBTP exhibits a complex emission spectrum due to the presence of two ESIPT sites within its molecular structure []. This leads to the formation of three distinct tautomers in the excited state: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. Each tautomer contributes to the overall emission spectrum, resulting in multiple emission peaks.
Q2: How does computational chemistry help in understanding the ESIPT process in BBTP?
A: Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided valuable insights into the ESIPT mechanism of BBTP [, , , ]. These simulations, often coupled with post-Hartree-Fock methods like ADC(2) and CC2, allow researchers to model the electronic transitions and energy landscapes associated with the proton transfer process. Furthermore, incorporating solvent polarization models into these calculations helps elucidate the impact of the surrounding environment on the ESIPT dynamics [].
Q3: Can the ESIPT process in BBTP be manipulated?
A: Research suggests that modifying the BBTP structure through the introduction of electron-donating or electron-withdrawing groups can influence its ESIPT behavior [, ]. These modifications can alter the electron density distribution within the molecule, impacting the relative energies of the different tautomers and ultimately affecting the emission properties. This tunability makes BBTP derivatives promising candidates for applications requiring specific fluorescence profiles.
Q4: Has BBTP been explored for biological applications?
A: Yes, a water-soluble derivative of BBTP, BBT-mPEG, has been synthesized by conjugating BBTP with methoxypolyethylene glycol (mPEG) []. This modification significantly enhances the water solubility of the parent compound while maintaining its blue fluorescence (λem = 445 nm). BBT-mPEG exhibits low cytotoxicity and good photostability in a wide pH range, making it suitable for fluorescence imaging of living cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



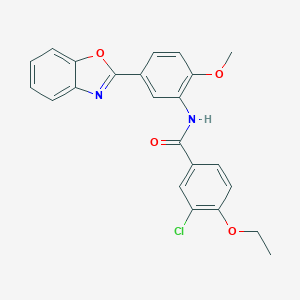

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

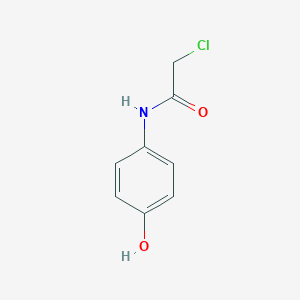
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
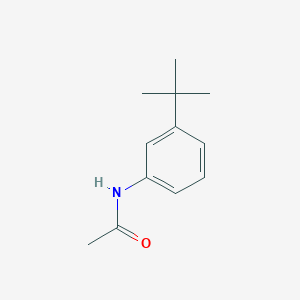

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
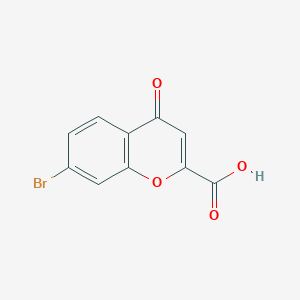

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
